2-(1,2,4-Triazol-1-yl)aniline
Overview
Description
2-(1,2,4-Triazol-1-yl)aniline is a heterocyclic compound that features a 1,2,4-triazole ring attached to an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring, which contains three nitrogen atoms, allows for versatile interactions with various biological targets, making it a valuable scaffold in drug design .
Mechanism of Action
Target of Action:
The primary target of 2-(1,2,4-Triazol-1-yl)aniline is the aromatase enzyme . Aromatase is a cytochrome P450 enzyme (CYP-450) responsible for converting androgens (such as testosterone) into estrogens (such as estradiol) by aromatization. This enzyme plays a crucial role in estrogen biosynthesis, which is essential for various physiological processes .
Mode of Action:
- Hydrogen Bond Formation : The incorporation of a carbonyl group in the compound allows it to form hydrogen bonds, enhancing its binding affinity with the enzyme .
Biochemical Pathways:
The inhibition of aromatase disrupts estrogen synthesis. This affects various pathways, including:
- Cell Proliferation : Decreased estrogen availability affects cell proliferation and survival, particularly in estrogen-dependent cancers .
Pharmacokinetics:
Result of Action:
Biochemical Analysis
Biochemical Properties
These interactions can be due to the ability of the triazole ring to form hydrogen bonds with different targets, which can lead to various biological activities .
Molecular Mechanism
The molecular mechanism of action of 2-(1,2,4-Triazol-1-yl)aniline is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to confirm these hypotheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Triazol-1-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives to form the triazole ring. This is followed by a nucleophilic substitution reaction where the triazole ring is introduced to the aniline .
Example Synthetic Route:
Cyclization: Hydrazine derivatives react with formamide under reflux conditions to form the 1,2,4-triazole ring.
Nucleophilic Substitution: The triazole ring is then reacted with aniline in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the triazole and aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Halogenated triazole-aniline derivatives
Scientific Research Applications
2-(1,2,4-Triazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Industry: Utilized in the development of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms. They exhibit similar biological activities but may have different binding affinities and selectivities.
Imidazole Derivatives: Another class of nitrogen-containing heterocycles with similar applications in medicinal chemistry.
Tetrazole Derivatives: Contain an additional nitrogen atom compared to triazoles and are used in similar contexts
Uniqueness
2-(1,2,4-Triazol-1-yl)aniline is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which allows for distinct interactions with biological targets. This specificity can result in higher selectivity and potency in its biological activities compared to other similar compounds .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBULULHFMWHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39876-84-1 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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